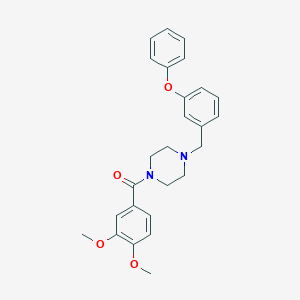![molecular formula C20H28N2O3 B247862 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B247862.png)
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine, also known as BDP, is a compound that has gained attention due to its potential use in scientific research. BDP is a piperazine derivative that has been synthesized using various methods.
作用機序
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine acts as a ligand for various receptors, including the serotonin 5-HT1A and dopamine D2 receptors. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine binds to these receptors, leading to a conformational change that activates downstream signaling pathways. The activation of these pathways can lead to changes in cellular responses, such as changes in gene expression and neurotransmitter release.
Biochemical and Physiological Effects:
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in reward and motivation. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has also been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for specific receptors. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine can be used to study ligand-receptor interactions and downstream signaling pathways. However, 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has limitations, including its limited solubility in aqueous solutions and potential toxicity at high doses.
将来の方向性
For 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine research include studying its effects on neural circuits and developing new drugs for neuropsychiatric disorders.
合成法
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine can be synthesized using different methods, including the reaction of 3,5-dimethoxybenzoyl chloride with bicyclo[2.2.1]hept-2-ene-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain pure 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine.
科学的研究の応用
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has shown potential in scientific research as it can act as a ligand for various receptors. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has been studied for its interaction with the serotonin 5-HT1A receptor, which is involved in anxiety and depression. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has also been shown to interact with the dopamine D2 receptor, which is involved in reward and motivation. 1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine has been used to study the effects of ligand-receptor interactions on signaling pathways and cellular responses.
特性
製品名 |
1-Bicyclo[2.2.1]hept-2-yl-4-(3,5-dimethoxybenzoyl)piperazine |
|---|---|
分子式 |
C20H28N2O3 |
分子量 |
344.4 g/mol |
IUPAC名 |
[4-(3-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H28N2O3/c1-24-17-11-16(12-18(13-17)25-2)20(23)22-7-5-21(6-8-22)19-10-14-3-4-15(19)9-14/h11-15,19H,3-10H2,1-2H3 |
InChIキー |
UBPPJXPGUGGWRD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CC4CCC3C4)OC |
正規SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3CC4CCC3C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(4-Methylcyclohexyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247780.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B247782.png)


![1-[(3-Methylphenoxy)acetyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B247786.png)
![1-(2-Bromobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247787.png)
![1-(2-Methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247788.png)
![1-[(4-Methylphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B247789.png)
![1-Isopropyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247791.png)
![1-Sec-butyl-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247794.png)
![1-(4-Ethylbenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247796.png)
![1-Bicyclo[2.2.1]hept-2-yl-4-isonicotinoylpiperazine](/img/structure/B247797.png)
![1-(4-Methylcyclohexyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247799.png)
